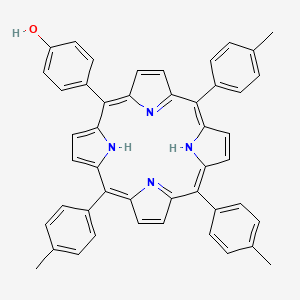

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol is a complex organic compound with the molecular formula C₄₇H₃₆N₄O It is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, and is known for its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The porphyrin core can be reduced to form chlorins.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol and porphyrin rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, sulfonating agents, and nitrating agents under controlled temperatures and pressures.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of chlorins and other reduced derivatives.

Substitution: Formation of halogenated, sulfonated, and nitrated derivatives.

Scientific Research Applications

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex porphyrin derivatives.

Biology: Studied for its potential as a photosensitizer in photodynamic therapy.

Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the development of organic photovoltaic cells and sensors.

Mechanism of Action

The mechanism of action of 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, it acts as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in targeted tissues.

Comparison with Similar Compounds

Similar Compounds

Tetraphenylporphyrin: Similar structure but lacks the phenol group.

Chlorin e6: A reduced form of porphyrin with different photophysical properties.

Hematoporphyrin: A porphyrin derivative used in photodynamic therapy.

Uniqueness

The phenol group allows for additional functionalization and modification, making it a versatile compound for research and industrial purposes .

Biological Activity

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol is a porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. Porphyrins are known for their ability to generate reactive oxygen species (ROS) upon light activation, making them valuable in therapeutic contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a central porphyrin core with three p-tolyl substituents and a phenolic group. The presence of these functional groups influences its solubility, photophysical properties, and interaction with biological systems.

The biological activity of this compound primarily involves:

- Photodynamic Mechanism : Upon excitation with light, the compound generates singlet oxygen (1O2), which is a potent oxidant capable of damaging cellular components such as lipids, proteins, and nucleic acids.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens by disrupting cell membranes and inducing oxidative stress.

Antimicrobial Efficacy

A series of studies have demonstrated the antimicrobial efficacy of porphyrin derivatives similar to this compound. For instance:

These findings indicate that the compound can effectively combat resistant bacterial strains and fungi through photodynamic action.

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A study investigated the use of porphyrin derivatives in PDT for cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability in vitro when exposed to light. The mechanism was attributed to ROS generation leading to apoptosis in cancer cells. -

Antioxidant Properties :

Research has shown that phenolic compounds exhibit antioxidant activities. The phenolic group in this compound contributes to its ability to scavenge free radicals. This property may enhance its therapeutic potential by protecting healthy cells from oxidative damage during PDT.

Comparative Analysis with Other Porphyrins

The biological activity of this compound can be compared with other porphyrins based on their effectiveness in PDT and antimicrobial applications:

Properties

Molecular Formula |

C47H36N4O |

|---|---|

Molecular Weight |

672.8 g/mol |

IUPAC Name |

4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenol |

InChI |

InChI=1S/C47H36N4O/c1-28-4-10-31(11-5-28)44-36-20-22-38(48-36)45(32-12-6-29(2)7-13-32)40-24-26-42(50-40)47(34-16-18-35(52)19-17-34)43-27-25-41(51-43)46(39-23-21-37(44)49-39)33-14-8-30(3)9-15-33/h4-27,48,51-52H,1-3H3 |

InChI Key |

UMDDEGXFFTXCNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)C)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.